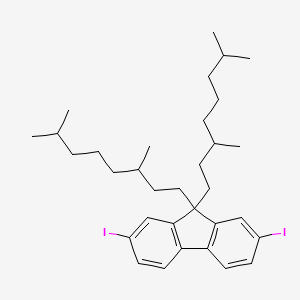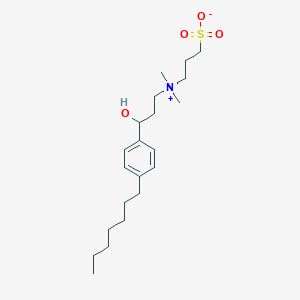
2,7-Diiodo-9,9-di-(3',7'-dimethyloctyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene is a chemical compound with the molecular formula C33H48I2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two 3’,7’-dimethyloctyl groups at the 9 position. This compound is of interest in various scientific fields due to its unique structural and chemical properties .
Preparation Methods
The synthesis of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene typically involves the iodination of a fluorene derivative. One common method involves the reaction of 9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene with iodine and an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete iodination at the 2 and 7 positions .
Chemical Reactions Analysis
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the fluorene core, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2 and 7 positions.
Scientific Research Applications
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Chemical Research: It serves as a precursor for the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge and emit light, are crucial. The presence of iodine atoms and the bulky 3’,7’-dimethyloctyl groups influence its electronic structure and stability, making it suitable for use in OLEDs and OPVs.
In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as proteins or nucleic acids. The iodine atoms and hydrophobic 3’,7’-dimethyloctyl groups can affect its binding affinity and specificity for these targets .
Comparison with Similar Compounds
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-Dibromo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and electronic properties due to the different halogen atoms.
9,9-Bis-(3’,7’-dimethyloctyl)-2,7-dibromofluorene: Another derivative with bromine atoms, used in similar applications but with different reactivity.
9,9-Didecyl-2,7-diiodofluorene: Similar in structure but with decyl groups instead of 3’,7’-dimethyloctyl groups.
The uniqueness of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene lies in its specific combination of iodine atoms and 3’,7’-dimethyloctyl groups, which confer distinct electronic and steric properties that are advantageous for certain applications.
Properties
Molecular Formula |
C33H48I2 |
|---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
9,9-bis(3,7-dimethyloctyl)-2,7-diiodofluorene |
InChI |
InChI=1S/C33H48I2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3 |
InChI Key |
XJCDNCIPBRLWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)


![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



